Sigma-1 Binding Affinity: Class-Level Inference
While direct binding data for 1-(Phenoxyacetyl)-2-(2-piperidin-1-ylethyl)piperidine are not available, a robust class-level inference can be made. The compound's core structure is that of a phenoxyalkylpiperidine, a class for which extensive SAR data exists. The lead compound in this class, 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a), exhibits subnanomolar affinity for the σ1 receptor (Ki = 0.61 nM). This contrasts sharply with the reference σ1 agonist PRE-084 (Ki = 215 nM), highlighting the profound impact of the phenoxyalkyl substitution pattern [1].
| Evidence Dimension | Binding Affinity (Ki) for Sigma-1 receptor |
|---|---|
| Target Compound Data | Not directly measured; inferred from class |
| Comparator Or Baseline | 1a (Lead phenoxyalkylpiperidine) Ki = 0.61 nM; PRE-084 (Reference σ1 agonist) Ki = 215 nM |
| Quantified Difference | Class-lead compound 1a demonstrates >350-fold higher affinity than the reference compound PRE-084. |
| Conditions | Radioligand binding assay using guinea pig brain or rat liver homogenates [1]. |
Why This Matters
This class-level data demonstrates the potential for this scaffold to achieve extremely high target affinity, a critical parameter for the selection of potent tool compounds for in vitro and in vivo studies.
- [1] Abatematteo, F. S., et al. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 2022, 228, 114038. View Source
